molecular formula C20H24N2O4S B2881293 3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate CAS No. 1396847-59-8

3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate

Cat. No.: B2881293
CAS No.: 1396847-59-8
M. Wt: 388.48
InChI Key: JYHJLNDBNODPAG-UHFFFAOYSA-N
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Description

3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate is a chemical compound with a unique structure that combines a cyclohexyl ring, a phenylcarbamate group, and a phenylmethylsulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate typically involves multiple steps. One common method includes the reaction of cyclohexylamine with phenyl isocyanate to form cyclohexyl phenylcarbamate. This intermediate is then reacted with phenylmethylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The sulfonamido group can be oxidized to form sulfone derivatives.

    Reduction: The carbamate group can be reduced to form amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate
  • 3-(Morpholinopropyl) phenylcarbamate

Uniqueness

3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and material science .

Properties

IUPAC Name

[3-(benzylsulfonylamino)cyclohexyl] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-20(21-17-10-5-2-6-11-17)26-19-13-7-12-18(14-19)22-27(24,25)15-16-8-3-1-4-9-16/h1-6,8-11,18-19,22H,7,12-15H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHJLNDBNODPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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